2,3-Bis(aminomethyl)phenol
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Overview
Description
2,3-Bis(aminomethyl)phenol is an organic compound with the molecular formula C8H12N2O It contains a phenol group substituted with two aminomethyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(aminomethyl)phenol typically involves the reaction of 2,3-dihydroxybenzaldehyde with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aldehyde group reacts with formaldehyde and ammonia to form the aminomethyl groups. The reaction conditions usually involve heating the reactants in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents may be employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl groups can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2,3-Bis(aminomethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(aminomethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethylphenol: Contains a single aminomethyl group and exhibits different reactivity and applications.
3-Aminomethylphenol: Similar to 2-Aminomethylphenol but with the aminomethyl group at the 3 position.
2,5-Bis(aminomethyl)phenol: Contains aminomethyl groups at the 2 and 5 positions, leading to different chemical properties.
Uniqueness
2,3-Bis(aminomethyl)phenol is unique due to the specific positioning of the aminomethyl groups, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,3-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,11H,4-5,9-10H2 |
InChI Key |
HKGAHGXQFHBAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CN)CN |
Origin of Product |
United States |
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